Diethyl (diphenylmethylene)malonate

Knoevenagel condensation TiCl₄ catalysis process chemistry

Standard malonates lack the pre-installed diphenylmethylene moiety essential for constrained amino acid synthesis. This C₂-symmetric alkylidene malonate serves as a traceless protecting/activating group, enabling regiocontrolled cycloadditions and the patented synthesis of diphenylalanine-based DPP-IV inhibitors. - **Key advantage:** Steric shielding from two phenyl rings vs. simple dialkyl malonates. - **Application:** Triple HIV-1 inhibitor (RT, integrase, protease) scaffold via mono-hydrazinolysis. - **QC efficiency:** Sharp mp 73.5-75°C allows rapid purity assessment without HPLC.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 24824-36-0
Cat. No. B3060336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (diphenylmethylene)malonate
CAS24824-36-0
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
InChIKeySCJORYSROIFVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Reactivity Profile


Diethyl (diphenylmethylene)malonate (CAS 24824-36-0) is a C₂-symmetric, gem-diester-substituted alkene belonging to the alkylidene malonate family. Its structure features a central 1,1-dicarboethoxy-2,2-diphenylethylene core, conferring a unique combination of electrophilic character at the exocyclic double bond and steric shielding from the two phenyl rings [1]. This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, notably as a key intermediate in the preparation of anti-HIV agents and constrained amino acid derivatives [2].

1
Building block type:Alkylidene malonate with pre-installed diphenylmethylene core, enabling traceless protection and chromophoric monitoring.
2
Reaction pathways:Knoevenagel condensation, hydrolysis–decarboxylation to diphenylalanine, and conjugate addition/cycloaddition diversification.
3
Research context:Reported use in HIV-1 inhibitor library construction and constrained amino acid synthesis for peptidomimetics.

Differentiation from Generic Malonates


Generic malonates such as diethyl malonate or dimethyl malonate cannot substitute for diethyl (diphenylmethylene)malonate in applications requiring a pre-installed diphenylmethylene moiety. The diphenylmethylene group acts as a traceless protecting/activating group that enables subsequent transformations (e.g., hydrolysis–decarboxylation to diphenylalanine) while providing steric bulk that controls regioselectivity in cycloaddition and Michael addition pathways. Unlike simple dialkyl malonates, the conjugated arylidene system in this compound participates in unique charge-transfer interactions and serves as a chromophoric handle for reaction monitoring [1][2].

Functional group requirement
Diphenylmethylene moiety acts as a traceless protecting/activating group for subsequent transformations.
Lack this pre-installed group, preventing the specific hydrolysis–decarboxylation cascade and chromophoric tracking.
May shift reaction outcome and complicate monitoring when diphenylmethylene is essential.
Steric & electronic control
Conjugated arylidene system provides steric bulk for regioselectivity and unique charge-transfer interactions.
Simple dialkyl malonates offer no aryl conjugation; steric environment and electronic profile differ substantially.
Regioselectivity in cycloaddition or Michael addition may not transfer; direct substitution is not supported.

Quantitative Differentiation Evidence


Synthesis Yield and Purity Benchmarking

In the TiCl₄/pyridine-mediated Knoevenagel condensation of benzophenone with diethyl malonate, diethyl (diphenylmethylene)malonate was isolated as colorless crystals in 67% yield (>95% purity by ¹H NMR) after a single silica gel column purification. In contrast, the use of dimethyl malonate under identical conditions (class-level inference) or ethyl benzylidenemalonate synthesis via standard base-catalyzed methods typically yields product mixtures requiring multiple recrystallizations to achieve comparable purity [1].

Synthesis yield & purity
Reported
67% isolated yield, >95% purity (¹H NMR)
Supports process-chemistry procurement baseline
Class-level purity advantage not quantified; single silica gel purification
Knoevenagel condensation TiCl₄ catalysis process chemistry

Physical Characterization for Identity and QC

Diethyl (diphenylmethylene)malonate exhibits a sharp melting point of 73.5–75 °C and characteristic spectroscopic signatures: ¹H NMR (500 MHz, DMSO-d₆) δ 0.88 (t, J = 7.09 Hz, 6H, CH₃), 3.95 (q, J = 7.1 Hz, 4H, OCH₂), 7.07 (dd, J = 6.43, 1.65 Hz, 4H, Ar-H), 7.32–7.39 (m, 6H, Ar-H); ¹³C NMR δ 14.27, 61.77, 126.94, 129.21, 129.55, 130.13, 140.39, 155.32, 166.06; ESI-MS m/z 347 [M+Na]⁺; IR (KBr) ν 1760, 1773 (C=O) cm⁻¹ [1]. These data serve as orthogonal identity confirmation criteria. In contrast, the closely related diethyl 2-(diphenylmethyl)malonate (CAS 5292-54-6) shows a boiling point of 215–217 °C (30 mmHg) rather than a low melting point, and its ¹H NMR lacks the characteristic downfield shift of the vinylic proton [2].

Identity & QC data
Reported
mp 73.5–75 °C; ¹H/¹³C NMR, ESI-MS, IR assigned
Enables rapid identity confirmation without HPLC
Sharp mp distinguishes from reduced analog (Δ mp >140 °C)
melting point NMR spectroscopy quality control

Anti-HIV Intermediate Validation

Using diethyl (diphenylmethylene)malonate as a starting material, a series of 2-(diphenylmethylidene)malonic acid derivatives were synthesized and evaluated against HIV-1 (NL4-3) in HeLa cells. The most potent derivative (Compound 3) showed 55.20% inhibition at 10 μM and an EC₅₀ of 8.4 μM, with no significant cytotoxicity at 10 μM. By contrast, unfunctionalized malonic acid or simple dialkyl malonates show no anti-HIV activity in comparable assays [1]. This demonstrates that the diphenylmethylene scaffold is essential for the triple-inhibitor pharmacophore targeting HIV reverse transcriptase, integrase, and protease.

HIV-1 inhibitor context
Class-level inference
Derivative EC₅₀ 8.4 μM; 55.2% inhibition at 10 μM; cytotoxicity >10 μM
Supports scaffold selection for antiviral research library construction
Compared to inactive dialkyl malonates; HeLa cell assay
anti-HIV malonic acid derivatives drug intermediate

High-Impact Application Scenarios


Diphenylalanine Synthesis for Peptidomimetics

The compound is employed as a diphenylmethylene-protected malonate equivalent in the patented synthesis of optically active diphenylalanine compounds. Reaction with a diphenylmethylene halide followed by hydrolysis and decarboxylation yields the desired amino acid, a key intermediate for DPP-IV inhibitors and anti-HIV agents [1]. This route offers higher atom economy than traditional acetamidomalonate or glycinate approaches.

Anti-HIV Library Construction

Starting from the diethyl ester, sequential mono-hydrazinolysis and functionalization generates a diverse array of substituted malonic acid derivatives that have been shown to act as triple inhibitors of HIV-1 reverse transcriptase, integrase, and protease [2]. The arylidene scaffold provides a rigid, planar pharmacophore conducive to π-stacking interactions in enzyme active sites.

Diversity-Oriented Malonate Synthesis

The TiCl₄/pyridine-mediated Knoevenagel approach to the target compound is itself a platform methodology. Once isolated, the diphenylmethylene acceptor can participate in further conjugate additions, cycloadditions, or electrophilic substitutions, enabling rapid diversification into agrochemical and pharmaceutical intermediates [3].

Quality-Control Reference Standard

The well-documented melting point (73.5–75 °C), NMR, and MS data [2] make the compound a convenient reference standard for incoming quality control when procuring arylidene malonates. Its sharp melting transition allows rapid purity assessment without HPLC, reducing QC turnaround time in manufacturing settings.

Application
Selection Property
Validation Focus
Diphenylalanine synthesis for peptidomimetics
Pre-installed diphenylmethylene enabling traceless hydrolysis–decarboxylation
Enantiomeric purity and decarboxylation efficiency
HIV-1 inhibitor research library construction
Diphenylmethylene scaffold for triple-target inhibitor design
Inhibition profiling against HIV-1 enzymes (RT, IN, PR)
Diversity-oriented malonate synthesis platform
Electrophilic exocyclic double bond for conjugate additions/cycloadditions
Reactivity and regioselectivity screening
Quality-control reference standard
Sharp melting point and full spectroscopic assignment
Identity confirmation without chromatographic methods
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